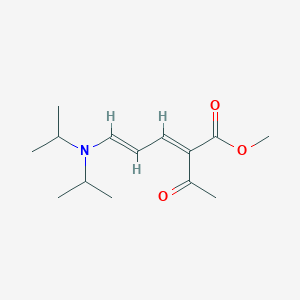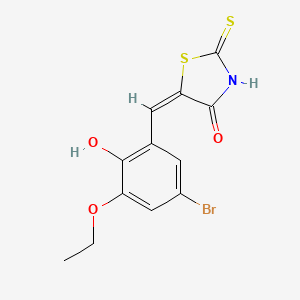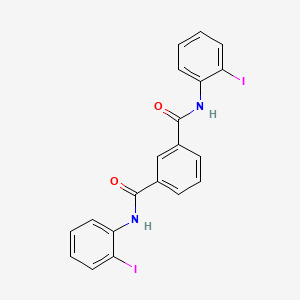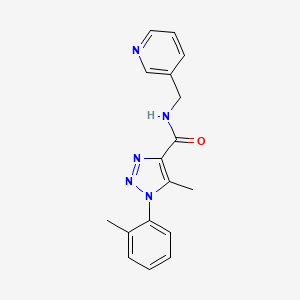![molecular formula C18H14N4O6S2 B5162599 N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B5162599.png)
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide, commonly known as Compound 1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as furamides, which are characterized by a furan ring and an amide group. The unique chemical structure of Compound 1 makes it a promising candidate for a wide range of research applications.
作用機序
The mechanism of action of Compound 1 involves the inhibition of carbonic anhydrase, which is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide. By inhibiting the activity of this enzyme, Compound 1 disrupts the pH balance in the body, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce intraocular pressure in glaucoma patients, and improve cognitive function in animal models of Alzheimer's disease. These effects are believed to be due to the inhibition of carbonic anhydrase, which plays a key role in regulating a wide range of physiological processes.
実験室実験の利点と制限
One of the main advantages of using Compound 1 in lab experiments is its potent inhibitory activity against carbonic anhydrase. This makes it a valuable tool for studying the role of this enzyme in various physiological and biochemical processes. However, one limitation of using Compound 1 is its potential toxicity. High doses of the compound have been shown to cause liver and kidney damage in animal models, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on Compound 1. One area of interest is the development of new drugs based on the compound's unique chemical structure. Another potential direction is the investigation of the compound's effects on other enzymes and physiological processes. Additionally, further studies are needed to determine the optimal dosage and administration of Compound 1 for various research applications.
合成法
The synthesis of Compound 1 involves the reaction of 5-(3-nitrophenyl)-2-furancarboxylic acid with thionyl chloride, followed by the addition of 4-aminobenzenesulfonamide. The resulting product is then treated with potassium carbonate to yield Compound 1 in high purity. The synthesis method has been optimized to ensure high yield and purity of the final product, making it suitable for a wide range of research applications.
科学的研究の応用
Compound 1 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase, which plays a key role in regulating pH balance in the body. This makes Compound 1 a promising candidate for the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
5-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O6S2/c19-30(26,27)14-6-4-12(5-7-14)20-18(29)21-17(23)16-9-8-15(28-16)11-2-1-3-13(10-11)22(24)25/h1-10H,(H2,19,26,27)(H2,20,21,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTBEFTYBCMSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(butylamino)methylene]-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5162521.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5162524.png)

![N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5162538.png)

![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B5162554.png)
![(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine](/img/structure/B5162561.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-pyridinylmethyl)propanamide](/img/structure/B5162562.png)
![2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5162579.png)
![2-{[2-(2,3-dichlorophenoxy)ethyl]amino}ethanol](/img/structure/B5162585.png)


![5-{[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162611.png)
![2-{1-benzyl-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5162615.png)
